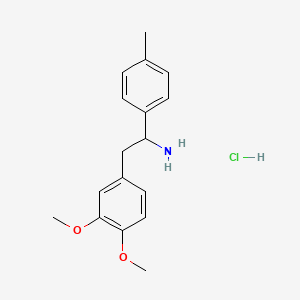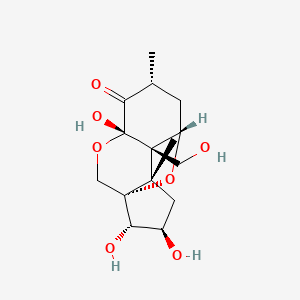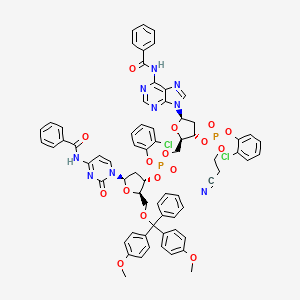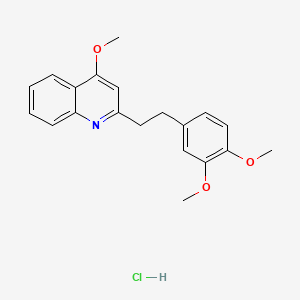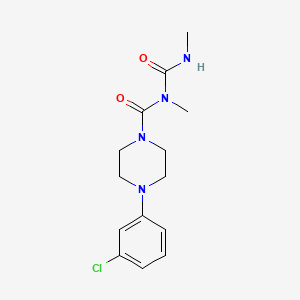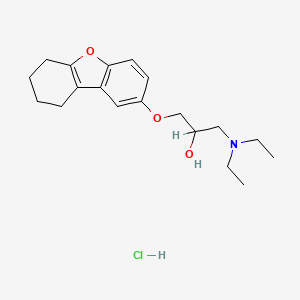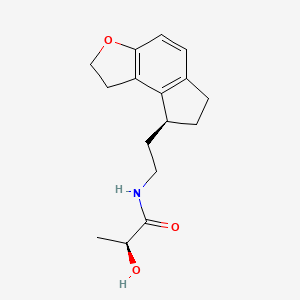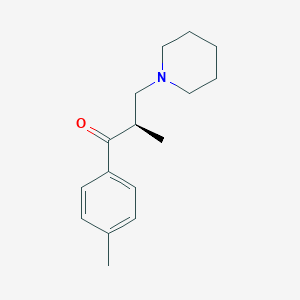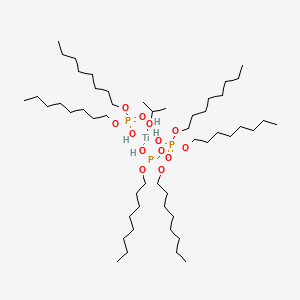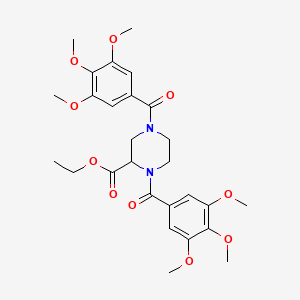
Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with two 3,4,5-trimethoxybenzoyl groups and an ethyl ester group, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride or oxalyl chloride.
Nucleophilic substitution: The 3,4,5-trimethoxybenzoyl chloride is then reacted with piperazine to form 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel antidepressants and antipsychotic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxybenzoyl groups are believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine: Lacks the ethyl ester group, resulting in different chemical properties and applications.
3,4,5-Trimethoxybenzoyl chloride: A precursor in the synthesis of the target compound, used in various organic synthesis reactions.
Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxylate: A closely related compound with slight structural variations.
Uniqueness
Ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual trimethoxybenzoyl substitution and ethyl ester group make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
129477-58-3 |
|---|---|
Molecular Formula |
C27H34N2O10 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
ethyl 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxylate |
InChI |
InChI=1S/C27H34N2O10/c1-8-39-27(32)18-15-28(25(30)16-11-19(33-2)23(37-6)20(12-16)34-3)9-10-29(18)26(31)17-13-21(35-4)24(38-7)22(14-17)36-5/h11-14,18H,8-10,15H2,1-7H3 |
InChI Key |
BPZOLCZBCCYTOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



